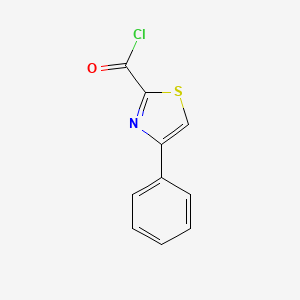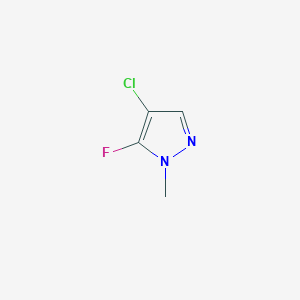![molecular formula C9H14O2 B13130549 rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol: is a bicyclic compound with a unique structure that features a double bond and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can undergo oxidation reactions to form carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a saturated bicyclic alcohol.
Substitution: Formation of halogenated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-(1R,4R)-Bicyclo[221]hept-5-ene-2,2-diyldimethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxyl groups and double bond.
Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond can participate in addition reactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane: A saturated analog without the double bond.
Bicyclo[2.2.1]hept-5-ene: A similar compound without the hydroxyl groups.
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid: A compound with carboxyl groups instead of hydroxyl groups.
Uniqueness: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol is unique due to the presence of both a double bond and two hydroxyl groups in its bicyclic structure. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
[(1R,4R)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
DSHXMENPUICESR-SFYZADRCSA-N |
Isomerische SMILES |
C1[C@@H]2CC([C@H]1C=C2)(CO)CO |
Kanonische SMILES |
C1C2CC(C1C=C2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)



![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)



![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)

